Boc-Phg-OH

Chiral purity Enantiomeric excess Specific rotation

Boc-Phg-OH is a critical, non-interchangeable building block for Boc SPPS. Its acid-labile Boc group enables orthogonal amine protection compatible with benzyl-based side-chain schemes. Unlike generic N-protected phenylglycine analogs, this enantiomerically pure L-stereoisomer ([α]²⁵/D +130° to +139°) ensures correct peptide biological activity. Substituting Boc-D-Phg-OH or Fmoc-protected analogs introduces stereochemical errors or synthesis strategy incompatibility. Diastereomeric impurities from inadequate sourcing compromise peptide yield and purity. Procure only verified, high-purity Boc-Phg-OH to safeguard your peptide synthesis outcomes.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 2900-27-8
Cat. No. B558233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Phg-OH
CAS2900-27-8
SynonymsBoc-Phg-OH; 2900-27-8; (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylaceticacid; Boc-L-alpha-phenylglycine; Boc-L-Phg-OH; Boc-L-a-phenylglycine; N-Boc-L-2-phenylglycine; (S)-BOC-L-PHENYLGLYCINE; N-Boc-L-phenylglycine; N-(tert-Butoxycarbonyl)-L-2-phenylglycine; Boc-phenylglycine; (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylaceticacid; (2S)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-PHENYLACETICACID; MFCD00065588; Boc-L-phenylglycine; PubChem12091; BOC-L-PHG; AC1Q1MTE; AC1Q1MTF; 15488_ALDRICH; SCHEMBL264362; 15488_FLUKA; CTK8C5196; HOBFSNNENNQQIU-JTQLQIEISA-N; MolPort-001-793-120
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
InChIKeyHOBFSNNENNQQIU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Phg-OH (CAS 2900-27-8) as an N-Protected L-Phenylglycine Building Block for Peptide Synthesis


Boc-Phg-OH (N-α-tert-butyloxycarbonyl-L-phenylglycine, CAS 2900-27-8) is a protected non-proteinogenic amino acid derivative used as a building block for introducing L-phenylglycine residues into synthetic peptides via Boc solid-phase peptide synthesis (SPPS) . It is a white to off-white crystalline powder with a molecular weight of 251.28 g/mol, melting point of 88–91 °C, and a specific optical rotation of [α]²⁵/D +130° to +139° (c=1, ethanol) . Its Boc group provides acid-labile amine protection orthogonal to the benzyl-based side-chain protection schemes commonly employed in Boc SPPS .

Why Generic Substitution Fails for Boc-Phg-OH in SPPS


Substitution of Boc-Phg-OH with a generic N-protected phenylglycine analog is not a trivial exchange. The stereochemistry, protecting group chemistry, and purity of the phenylglycine building block critically influence both the success of peptide chain assembly and the final peptide's biological activity. Use of the incorrect enantiomer (e.g., Boc-D-Phg-OH instead of Boc-Phg-OH) yields diastereomeric peptides with altered biological function [1]. Furthermore, the acid-labile Boc group is essential for its orthogonal protection scheme in Boc SPPS; substituting an Fmoc-protected analog would require a different synthesis strategy and may lead to incompatibility with established deprotection protocols [2]. Impurities, including residual D-enantiomer in commercial batches, can lead to significant variability in peptide purity and yield, emphasizing the need for rigorous sourcing [3]. Therefore, the selection of Boc-Phg-OH is a critical, non-interchangeable decision in research and manufacturing workflows.

Product-Specific Quantitative Evidence Guide: Boc-Phg-OH Performance Metrics


Chiral Purity: Absolute Specific Rotation of Boc-Phg-OH vs. Boc-D-Phg-OH

The specific rotation of Boc-Phg-OH provides a critical measure of its enantiomeric purity, distinguishing it from its D-enantiomer. Boc-Phg-OH (L-enantiomer) exhibits an optical rotation of α 25/D (c=1 in ethanol) of +130.0° to +139.0° . In contrast, Boc-D-Phg-OH (D-enantiomer) exhibits a rotation of α 25/D (c=1 in methanol) of -139.0° to -130.0° . The magnitude and opposite sign of these rotations are essential for confirming chiral identity and ensuring the correct stereoisomer is incorporated into peptide sequences.

Chiral purity Enantiomeric excess Specific rotation Peptide synthesis

Enantiomeric Impurity Control: Boc-D-Phg-OH Specification for Chiral HPLC

While vendor specifications for Boc-Phg-OH typically report purity by TLC or achiral HPLC, the enantiomeric impurity specification for its enantiomer provides a benchmark for acceptable chiral purity. A commercial source for Boc-D-Phg-OH specifies an enantiomer (i.e., L-isomer) content of ≤0.5% as determined by chiral HPLC [1]. This implies that high-quality Boc-Phg-OH should meet a comparable standard, with residual D-enantiomer limited to ≤0.5%.

Enantiomeric purity Chiral HPLC Peptide synthesis Quality control

Solubility Profile for SPPS Workflow Compatibility: Boc-Phg-OH vs. Common Solvents

The solubility of Boc-Phg-OH in common SPPS solvents is critical for efficient coupling. Boc-Phg-OH is reported to be insoluble in water but soluble in methanol [1]. A related compound, Boc-D-Phg-OH, is specified as clearly soluble at a concentration of 1 mmol in 2 mL DMF . This suggests Boc-Phg-OH also exhibits good solubility in DMF, a preferred solvent for many SPPS coupling reactions.

Solubility Solid-phase peptide synthesis Reaction conditions DMF

Purity Benchmarking for Peptide Synthesis: HPLC vs. TLC Assay Values

Different vendors and grades of Boc-Phg-OH specify purity by different analytical methods, which can impact confidence in its suitability for demanding peptide syntheses. A typical specification includes a minimum purity of 98.0 area% by HPLC and 97.0% by neutralization titration [1]. In contrast, other sources may report purity as ≥98% by TLC or ≥99.0% by titration . The choice of analytical method affects the reported purity value and the user's ability to assess the true chemical homogeneity of the lot.

Purity assay HPLC TLC Quality control Peptide synthesis

Application in Pharmaceutical Intermediates: Boc-Phg-OH in Pasireotide Synthesis

Boc-Phg-OH is a critical building block in the synthesis of the somatostatin analog pasireotide. A patented liquid-phase method for preparing a pasireotide pentapeptide intermediate (H-Phg-D-Trp-Lys(Boc)-Tyr(Bzl)-Phe-OR) utilizes Fmoc-Phg-OH (where the phenylglycine residue is protected with Fmoc, not Boc) as a key component [1]. This demonstrates the essential role of the phenylglycine scaffold, and by extension, Boc-Phg-OH, in the construction of complex therapeutic peptides.

Peptide synthesis Pasireotide Pharmaceutical intermediate Liquid-phase peptide synthesis

Thermal Stability Profile: Melting Point and Decomposition Behavior

The thermal stability of Boc-Phg-OH is an important consideration for storage and handling. The compound has a reported melting point range of 88–91 °C to 91.0–95.0 °C [1], indicating it is a solid at room temperature. Its predicted boiling point is 407.2±38.0 °C, suggesting it is stable under typical laboratory conditions but will decompose before boiling . These data inform appropriate storage (e.g., 2–30 °C) and handling procedures to prevent thermal degradation.

Thermal stability Melting point Storage conditions Handling

Optimal Application Scenarios for Boc-Phg-OH in Peptide Chemistry


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-Phg-OH is the reagent of choice for introducing L-phenylglycine residues into peptides synthesized via the Boc SPPS strategy. Its acid-labile Boc group is orthogonal to the benzyl-based side-chain protecting groups commonly used in Boc chemistry, allowing for selective amine deprotection with trifluoroacetic acid (TFA) while leaving other protecting groups intact . The high enantiomeric purity, as evidenced by its specific rotation , ensures that the desired L-stereoisomer is incorporated, a prerequisite for obtaining peptides with correct biological activity.

Synthesis of Phenylglycine-Containing Peptidomimetics and APIs

Boc-Phg-OH serves as a versatile chiral building block for the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs) that require a phenylglycine scaffold. Its application in the patented synthesis of a pasireotide intermediate highlights its utility in constructing complex, therapeutically relevant molecules [1]. The compound's well-defined solubility in DMF facilitates its use in solution-phase peptide synthesis and other organic reactions, making it a valuable intermediate for medicinal chemistry programs.

Enantioselective Synthesis and Chiral Probe Development

The high and well-defined specific rotation of Boc-Phg-OH [α]²⁵/D +130° to +139° (c=1, ethanol) makes it a useful chiral reference standard or starting material for the synthesis of enantiomerically enriched compounds. Researchers can leverage its chiral purity to develop asymmetric catalysts, chiral auxiliaries, or to study stereochemical effects in biological systems. The availability of the enantiomer, Boc-D-Phg-OH, with a distinct and opposite specific rotation , allows for the systematic investigation of chiral recognition phenomena.

Quality Control and Analytical Method Development

Boc-Phg-OH can be employed as a reference standard for developing and validating analytical methods for chiral purity assessment. Its defined specific rotation and the availability of high-purity grades suitable for HPLC analysis [2] make it a suitable compound for calibrating polarimeters, validating chiral HPLC methods, or as a system suitability test component in quality control laboratories.

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